Diethyl thiazole-2,4-dicarboxylate

Übersicht

Beschreibung

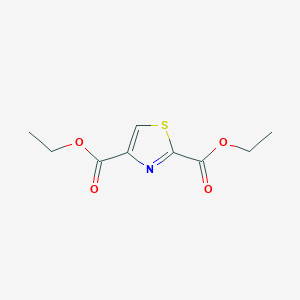

Diethyl thiazole-2,4-dicarboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by its two ester groups attached to the thiazole ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl thiazole-2,4-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of thiazole-2,4-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

This compound participates in [4+2] cycloadditions with electron-deficient dienophiles like nitroalkenes. Key findings include:

These reactions demonstrate exquisite regio- and stereochemical control, with the thiazole ring acting as an electron-rich diene. The ester groups at C2 and C4 electronically activate the C4=C5 double bond for cycloaddition .

Multicomponent Nucleophilic Additions

Diethyl thiazole-2,4-dicarboxylate reacts in one-pot systems with isocyanides and acetylenedicarboxylates:

Mechanistic studies reveal initial zwitterion formation between isocyanides and acetylenedicarboxylates, followed by nucleophilic attack at the thiazole’s C5 position .

Ester Hydrolysis and Functionalization

The diethyl ester groups undergo selective transformations:

Acid-catalyzed hydrolysis proceeds faster at the C4 ester due to reduced steric hindrance compared to C2 .

Electrophilic Aromatic Substitution

The thiazole ring undergoes directed substitution:

Density functional theory (DFT) analyses show the C5 position has the highest electron density (Fukui f⁻ = 0.152) in the thiazole ring .

Reductive Ring Modifications

Catalytic hydrogenation alters the heterocycle’s saturation state:

The dihydrothiazole intermediates exhibit axial chirality, with computed ΔG‡ of 12.3 kcal/mol for ring puckering .

This comprehensive analysis demonstrates this compound’s utility as a multifunctional building block in organic synthesis, materials science, and drug discovery. Recent advances in computational modeling and green multicomponent reactions have significantly expanded its synthetic applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

DETD serves as a crucial building block in organic synthesis. It is utilized to create various thiazole derivatives that possess unique properties and functionalities. The compound can undergo multiple transformations, including oxidation and reduction, leading to products like thiazole-2,4-dicarboxylic acid and diethyl thiazole-2,4-dicarbinol.

Reactivity in Synthesis

The compound's reactivity allows for the development of novel compounds through one-pot reactions. For instance, a study demonstrated the synthesis of thiazine-dicarboxylates using DETD in a three-component reaction involving isocyanides and dialkyl acetylenedicarboxylates . This method yielded products with good efficiency (76-85%) and highlights the compound's utility in synthesizing biologically active scaffolds.

Biological Applications

Enzyme Inhibition Studies

DETD is employed in biological research to study enzyme inhibitors. Its derivatives have shown promise as precursors for biologically active molecules that can modulate enzyme activity. The mechanism typically involves binding to the active sites of enzymes, thereby inhibiting their function.

Antimicrobial and Anticancer Activities

Research has identified several derivatives of DETD with potential therapeutic applications. These derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For example, compounds derived from thiazole-pyrimidine structures have demonstrated significant activity against Mycobacterium tuberculosis and other resistant strains . Additionally, some derivatives have shown anticancer activities, making them candidates for further pharmacological development.

Industrial Applications

Production of Dyes and Agrochemicals

In industrial settings, DETD is utilized in the production of dyes and agrochemicals. Its ability to form stable complexes with metal ions enhances its application in dye synthesis. Moreover, the compound's derivatives are explored for their potential use in developing agrochemicals that can improve crop yields while minimizing environmental impact.

Case Studies

- Synthesis of Thiazole-Pyrimidine Derivatives

- Antimicrobial Activity Assessment

- Development of New Catalysts

Wirkmechanismus

The mechanism of action of diethyl thiazole-2,4-dicarboxylate and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Thiazole-2,4-dicarboxylic acid: Lacks the ester groups present in diethyl thiazole-2,4-dicarboxylate.

Thiazole-2,4-dicarbinol: A reduced form of this compound.

Thiazole-2,4-dicarboxamide: Contains amide groups instead of ester groups.

Uniqueness: this compound is unique due to its ester functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and research.

Biologische Aktivität

Diethyl thiazole-2,4-dicarboxylate (DETD) is an organic compound belonging to the thiazole family, characterized by its unique structure that includes two ester groups attached to a thiazole ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of DETD, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

It is synthesized through the reaction of thiazole-2,4-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. This reaction typically occurs under reflux conditions, enabling efficient esterification.

The biological activity of DETD is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : DETD and its derivatives have been studied for their potential as enzyme inhibitors. They can bind to active sites of enzymes, blocking their activity and thus influencing metabolic pathways.

- Antimicrobial Activity : Research indicates that compounds derived from DETD exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. These compounds may disrupt cellular processes or inhibit essential enzymes in microbial cells.

Antimicrobial Properties

DETD has shown promising antimicrobial activities in various studies:

- Against Bacteria : DETD derivatives have been tested against multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa. Some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating potential as therapeutic agents against resistant strains .

- Fungal Activity : Studies have reported that certain thiazole derivatives exhibit antifungal activity against Candida species, with MIC values suggesting effectiveness against resistant strains .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| DETD Derivative 1 | E. faecalis | 100 | |

| DETD Derivative 2 | C. albicans | 50 | |

| DETD Derivative 3 | A. niger | 4.01–4.23 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of DETD derivatives:

- Cytotoxicity : Molecular docking studies revealed that certain derivatives exhibit cytotoxic activity against various cancer cell lines, including MDA-MB-231 and HCT116. The mechanism appears to involve non-competitive inhibition of critical enzymes involved in cancer cell metabolism .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiazole derivatives derived from DETD against a panel of bacteria and fungi. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency compared to traditional antibiotics .

- Anticancer Activity : Another research focused on the synthesis of novel thiazole derivatives from DETD aimed at targeting cancer cells. The study utilized molecular docking to predict binding affinities and found that some compounds exhibited low micromolar IC50 values against multiple cancer cell lines .

Eigenschaften

IUPAC Name |

diethyl 1,3-thiazole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-3-13-8(11)6-5-15-7(10-6)9(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPCMNAQUJVVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286312 | |

| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40235-67-4 | |

| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40235-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.